

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with *cis*-Tosylates

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Compound of Interest

Compound Name: *cis*-Tosylate

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These application notes provide detailed protocols and data for palladium-catalyzed cross-coupling reactions involving ***cis*-tosylates**. The use of tosylates as electrophilic partners in cross-coupling reactions offers a cost-effective and stable alternative to triflates and halides. The stereospecificity of these reactions with ***cis*-tosylates** is of particular interest in organic synthesis for the construction of complex molecules with defined stereochemistry.

Introduction to Palladium-Catalyzed Cross-Coupling with Tosylates

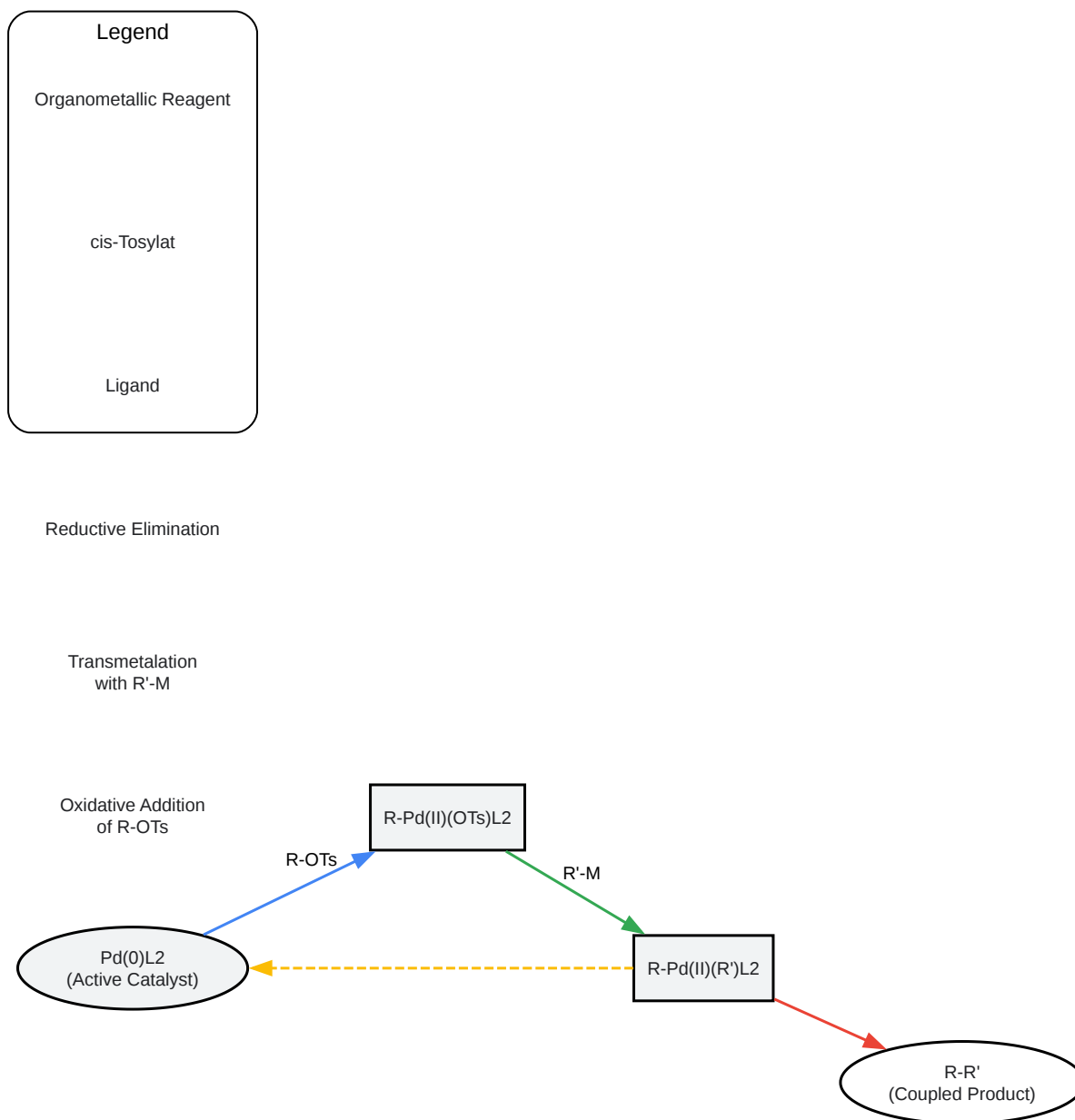
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While aryl and vinyl halides have been the traditional electrophiles, the use of tosylates has gained significant traction. Tosylates are readily prepared from alcohols, are often crystalline, and are more stable than the corresponding triflates. However, the activation of the C-O bond of a tosylate is more challenging than the C-X bond of a halide, necessitating the development of specialized catalyst systems, typically involving electron-rich and sterically hindered phosphine ligands.

The stereochemical outcome of cross-coupling reactions with alkenyl tosylates is of paramount importance. The ability to control the geometry of the resulting double bond is crucial in the synthesis of pharmaceuticals and other biologically active compounds. This document focuses

on reactions involving **cis-tosylates**, where the retention or inversion of stereochemistry is a key consideration.

General Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.



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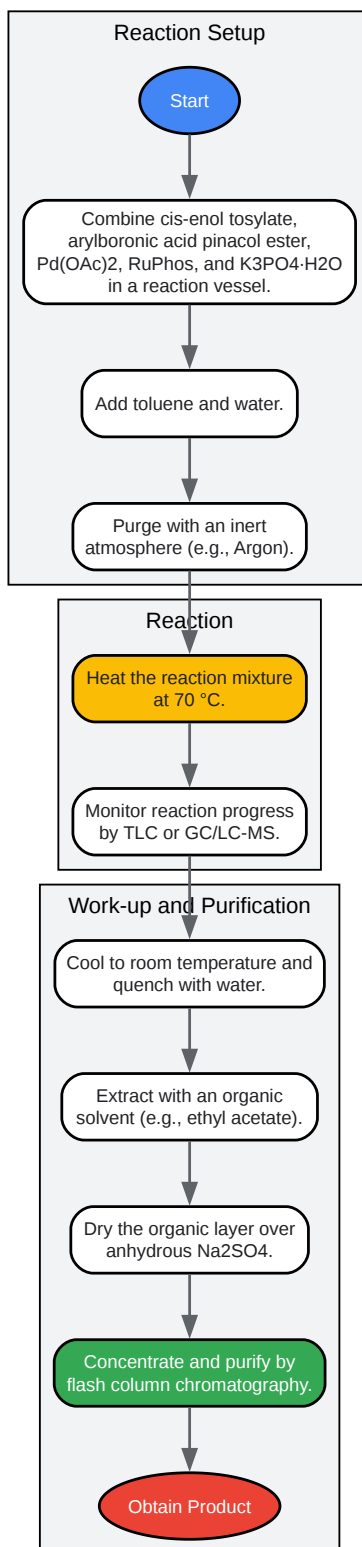
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Note 1: Stereoretentive Suzuki-Miyaura Coupling of a cis-Enol Tosylate

This protocol describes the highly stereoselective synthesis of a tetrasubstituted acyclic olefin via the Suzuki-Miyaura coupling of a cis-enol tosylate with an arylboronic acid pinacol ester.^[1]
^[2] This reaction proceeds with high stereochemical fidelity, demonstrating the utility of this method for the synthesis of sterically congested alkenes with defined geometry.

Experimental Workflow

Experimental Workflow for Suzuki-Miyaura Coupling

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Caption: Step-by-step workflow for the Suzuki-Miyaura coupling of a cis-enol tosylate.

Detailed Experimental Protocol

Materials:

- cis-Enol tosylate (1.0 equiv)
- Arylboronic acid pinacol ester (1.1 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (1 mol%)
- RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2 mol%)
- Potassium phosphate monohydrate ($\text{K}_3\text{PO}_4 \cdot \text{H}_2\text{O}$) (1.5 equiv)
- Toluene
- Water

Procedure:

- To an oven-dried reaction tube equipped with a magnetic stir bar, add the cis-enol tosylate, arylboronic acid pinacol ester, $\text{Pd}(\text{OAc})_2$, RuPhos, and $\text{K}_3\text{PO}_4 \cdot \text{H}_2\text{O}$.
- Evacuate and backfill the tube with argon three times.
- Add toluene and water (typically in a 3:1 ratio, e.g., 1.5 mL of toluene and 0.5 mL of water for a 1.0 mmol scale reaction).
- Place the reaction tube in a preheated oil bath at 70 °C and stir vigorously for the time indicated by reaction monitoring.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired tetrasubstituted olefin.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura coupling of a *cis*-enol tosylate with various arylboronic acid pinacol esters.^[1]

Entry	Arylboronic Acid Pinacol Ester (R')	Product	Yield (%)	E/Z Ratio
1	4-Fluorophenyl	5s	57	<1:99
2	4-Methoxyphenyl	-	-	-
3	4-(Trifluoromethyl)phenyl	-	-	-
4	2-Thienyl	-	-	-

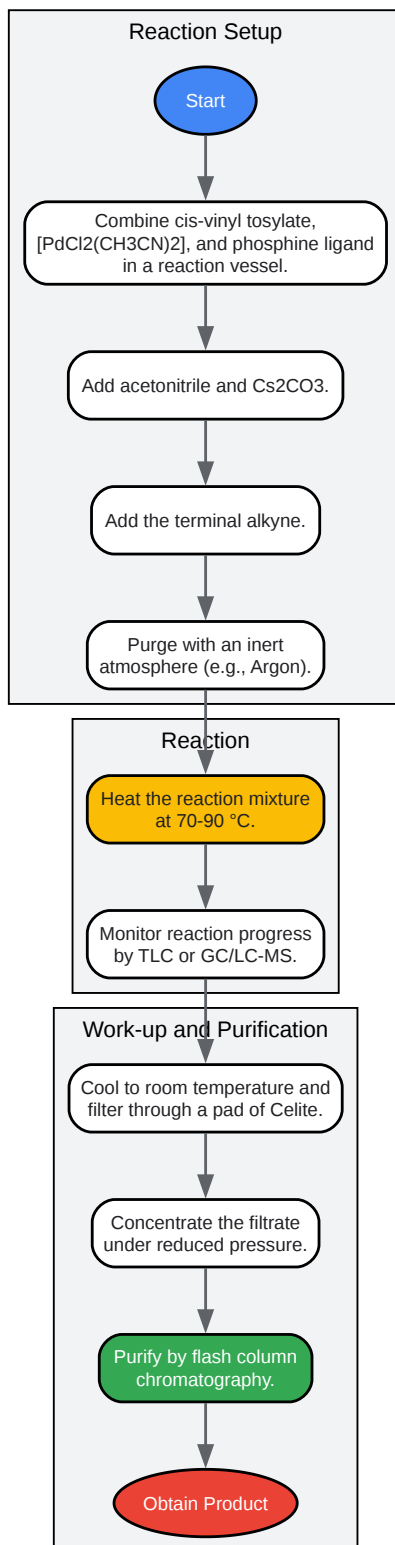
Data for entries 2-4 with the specific **cis-tosylate** were not provided in the reference but are representative of the scope of the reaction with the corresponding E-tosylate which also showed high stereoretention.

Application Note 2: Sonogashira Coupling of a *cis*-Vinyl Tosylate

The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds. This protocol outlines a copper-free Sonogashira coupling of a vinyl tosylate with a terminal alkyne. While the specific use of a *cis*-vinyl tosylate is not extensively detailed with stereochemical outcomes in the provided literature, the general conditions are applicable, and the reaction is expected to proceed with retention of stereochemistry.

Experimental Workflow

Experimental Workflow for Sonogashira Coupling

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Caption: Step-by-step workflow for the copper-free Sonogashira coupling of a cis-vinyl tosylate.

Detailed Experimental Protocol

Materials:

- cis-Vinyl tosylate (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- $[\text{PdCl}_2(\text{CH}_3\text{CN})_2]$ (1 mol%)
- Bulky, electron-rich phosphine ligand (e.g., an ortho-biphenylphosphane) (3 mol%)
- Cesium carbonate (Cs_2CO_3) (2.0 equiv)
- Acetonitrile

Procedure:

- In a glovebox, charge an oven-dried reaction vial with $[\text{PdCl}_2(\text{CH}_3\text{CN})_2]$, the phosphine ligand, and Cs_2CO_3 .
- Add the cis-vinyl tosylate and a magnetic stir bar.
- Add acetonitrile, followed by the terminal alkyne.
- Seal the vial with a Teflon-lined cap and remove it from the glovebox.
- Place the vial in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
- After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
- Dilute the reaction mixture with diethyl ether and filter through a short pad of Celite, washing the pad with additional diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the enyne product.

Quantitative Data

The following table presents representative data for the Sonogashira coupling of aryl tosylates, which demonstrates the general applicability of the catalyst system to tosylate electrophiles.[3] Specific data for cis-vinyl tosylates with stereochemical analysis is limited in the literature but would be expected to show high stereoretention under these conditions.

Entry	Aryl Tosylate	Terminal Alkyne	Product	Yield (%)
1	4-tert-Butylphenyl tosylate	Phenylacetylene	4-(tert-Butyl)-1-(phenylethynyl)benzene	95
2	4-Chlorophenyl tosylate	1-Hexyne	1-Chloro-4-(hex-1-yn-1-yl)benzene	88
3	2-Naphthyl tosylate	Phenylacetylene	2-(Phenylethynyl)naphthalene	92

Conclusion

Palladium-catalyzed cross-coupling reactions of **cis-tosylates** are a valuable tool for the stereoselective synthesis of complex organic molecules. The development of robust catalyst systems has enabled the efficient coupling of these challenging electrophiles. The protocols and data presented herein provide a foundation for the application of these methods in research and development, particularly in the pharmaceutical industry where precise control of stereochemistry is essential. Further exploration of the substrate scope and reaction conditions will undoubtedly continue to expand the utility of this powerful synthetic methodology.

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References

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